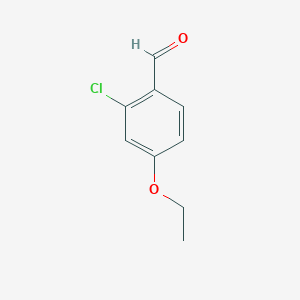

2-Chloro-4-ethoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and an ethoxy group at the fourth position. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzaldehyde.

Ethoxylation: The ethoxylation process involves the introduction of an ethoxy group (-OCH2CH3) to the benzene ring. This can be achieved through a nucleophilic aromatic substitution reaction where 2-chlorobenzaldehyde reacts with sodium ethoxide (NaOEt) in an ethanol solvent under reflux conditions.

Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield 2-Chloro-4-ethoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: 2-Chloro-4-ethoxybenzoic acid.

Reduction: 2-Chloro-4-ethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 2-chloro-4-ethoxybenzaldehyde serves as an intermediate for synthesizing potential pharmaceuticals. Its derivatives have shown promising biological activities, including:

- Antimicrobial Properties: Compounds derived from this compound exhibit significant antibacterial activity against various pathogens.

- Anticancer Activity: Research indicates that certain derivatives can inhibit cancer cell proliferation, particularly in leukemia and melanoma cell lines .

Case Study Example:

A study demonstrated that modifications to the 4-ethoxy group enhanced the inhibitory effects on human leukemia U937 cell proliferation, highlighting the compound's potential in cancer therapy .

Agrochemicals

The compound is utilized in developing agrochemicals, particularly herbicides and insecticides. Its reactivity allows for the synthesis of various active ingredients that target specific pests or weeds.

Data Table: Agrochemical Applications

| Compound | Application Type | Target Organism |

|---|---|---|

| This compound Derivative A | Herbicide | Broadleaf Weeds |

| This compound Derivative B | Insecticide | Aphids |

Material Science

In materials science, this compound is used as a building block for synthesizing polymers and specialty chemicals. Its unique chemical structure facilitates the creation of materials with specific properties.

Industrial Applications

In industry, this compound is employed in producing dyes and fragrances due to its aromatic characteristics. It acts as a precursor in synthesizing various colorants used in textiles and cosmetics.

Industrial Use Case:

A notable application includes its use in synthesizing specific azo dyes, which are widely used due to their vibrant colors and stability .

Mecanismo De Acción

The mechanism by which 2-Chloro-4-ethoxybenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. In general, the aldehyde group (-CHO) is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom and ethoxy group influence the compound’s reactivity and selectivity in these reactions. Molecular targets and pathways involved include enzyme active sites in biochemical assays and reactive intermediates in synthetic chemistry.

Comparación Con Compuestos Similares

2-Chloro-4-methoxybenzaldehyde: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

2-Chloro-4-nitrobenzaldehyde: Contains a nitro group (-NO2) instead of an ethoxy group.

4-Ethoxybenzaldehyde: Lacks the chlorine atom at the second position.

Uniqueness: 2-Chloro-4-ethoxybenzaldehyde is unique due to the presence of both chlorine and ethoxy substituents, which confer distinct reactivity and properties compared to its analogs

Actividad Biológica

2-Chloro-4-ethoxybenzaldehyde (C9H9ClO2) is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 182.62 g/mol

- Boiling Point : Approximately 250 °C

- Solubility : Poorly soluble in water

Biological Activity

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Activity : Preliminary research has revealed that this compound may possess anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, indicating a possible mechanism involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is believed to be mediated through its interaction with cellular targets. The presence of the chloro and ethoxy groups enhances its reactivity and ability to form complexes with proteins and nucleic acids, potentially leading to changes in gene expression and metabolic pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted benzaldehydes, including this compound. The results indicated that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Evaluation : In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 25 µM, indicating its potential as an anticancer agent. Further mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .

Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity Summary

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. Modifications such as varying the substituents on the benzene ring have led to compounds with improved efficacy against cancer cell lines and enhanced antimicrobial properties .

Moreover, pharmacokinetic studies are ongoing to assess the bioavailability and metabolic stability of this compound, which are critical for its development as a therapeutic agent .

Propiedades

IUPAC Name |

2-chloro-4-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOPPYKPFJLRNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245368-31-4 |

Source

|

| Record name | 2-chloro-4-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.